Cas no 1272758-05-0 (2-Cbz-2,5-Diazaspiro3.4octane)

2-Cbz-2,5-Diazaspiro[3.4]octane is a specialized spirocyclic building block used in organic synthesis and pharmaceutical research. Its unique diazaspiro structure, featuring a fused bicyclic system with nitrogen atoms at positions 2 and 5, provides a rigid scaffold for designing bioactive molecules. The Cbz (carbobenzyloxy) protecting group enhances stability and facilitates selective deprotection during multi-step syntheses. This compound is particularly valuable in medicinal chemistry for constructing constrained peptidomimetics or heterocyclic frameworks, offering improved metabolic stability and target selectivity. Its high purity and well-defined stereochemistry make it a reliable intermediate for developing novel therapeutics, particularly in CNS and protease inhibitor research.
2-Cbz-2,5-Diazaspiro3.4octane structure
2-Cbz-2,5-Diazaspiro3.4octane structure
Product name:2-Cbz-2,5-Diazaspiro3.4octane
CAS No:1272758-05-0
MF:C14H18N2O2
MW:246.304923534393
MDL:MFCD18711406
CID:4566278
PubChem ID:57415661

2-Cbz-2,5-Diazaspiro3.4octane Chemical and Physical Properties

Names and Identifiers

    • benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
    • 2-Cbz-2,5-diazaspiro[3.4]octane
    • XAC75805
    • SB50973
    • AM805579
    • A909898
    • MFCD18711406
    • AS-35643
    • benzyl2,5-diazaspiro[3.4]octane-2-carboxylate
    • 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester
    • CS-0067393
    • AKOS027328627
    • 1272758-05-0
    • DTXSID901175655
    • 2-Cbz-2,5-Diazaspiro3.4octane
    • MDL: MFCD18711406
    • Inchi: 1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2
    • InChI Key: RRZZJIWGDWBWGM-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC2(CCCN2)C1)=O

Computed Properties

  • Exact Mass: 246.137
  • Monoisotopic Mass: 246.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Color/Form: Yellow to Brown Liquid

2-Cbz-2,5-Diazaspiro3.4octane Security Information

2-Cbz-2,5-Diazaspiro3.4octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
301301-250mg
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE
1272758-05-0 95%
250mg
¥ 9548 2022-04-26
TRC
C227208-5mg
2-Cbz-2,5-Diazaspiro[3.4]octane
1272758-05-0
5mg
$ 65.00 2022-04-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C883470-250mg
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE
1272758-05-0 95%
250mg
¥9,172.00 2022-09-29
eNovation Chemicals LLC
Y0992394-5g
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
1272758-05-0 95%
5g
$3000 2024-08-02
abcr
AB306147-250 mg
2-Cbz-2,5-diazaspiro[3.4]octane; 95%
1272758-05-0
250mg
€663.90 2023-04-26
AstaTech
50800-1/G
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE
1272758-05-0 95%
1g
$963 2023-09-17
BAI LING WEI Technology Co., Ltd.
J20F301301-1g
2-CBZ-2,5-DIAZASPIRO[3.4]OCTANE
1272758-05-0 0.95
1g
¥32802 2023-11-24
abcr
AB306147-100mg
2-Cbz-2,5-diazaspiro[3.4]octane, 95%; .
1272758-05-0 95%
100mg
€419.80 2024-06-08
abcr
AB306147-250mg
2-Cbz-2,5-diazaspiro[3.4]octane, 95%; .
1272758-05-0 95%
250mg
€663.90 2024-06-08
eNovation Chemicals LLC
Y0992394-5g
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
1272758-05-0 95%
5g
$3000 2025-02-24

Additional information on 2-Cbz-2,5-Diazaspiro3.4octane

Comprehensive Overview of 2-Cbz-2,5-Diazaspiro[3.4]octane (CAS No. 1272758-05-0): Properties, Applications, and Industry Trends

The compound 2-Cbz-2,5-Diazaspiro[3.4]octane (CAS No. 1272758-05-0) is a highly specialized spirocyclic structure that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique diazaspiro scaffold, combined with the Cbz (carbobenzyloxy) protecting group, makes it a versatile intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and protease inhibitors. This article delves into its molecular characteristics, synthetic applications, and relevance to current industry trends, including AI-driven drug design and green chemistry.

Chemically, 2-Cbz-2,5-Diazaspiro[3.4]octane features a spiro[3.4]octane core, a bicyclic system that introduces three-dimensional complexity—a property increasingly sought after in modern fragment-based drug discovery (FBDD). The presence of the Cbz group enhances its stability during synthetic transformations, making it a preferred choice for peptide coupling and N-heterocycle functionalization. Researchers frequently inquire about its synthetic protocols, such as "How to synthesize 2-Cbz-2,5-Diazaspiro[3.4]octane?" or "What are the alternatives to Cbz protection in spirocyclic systems?"—questions reflecting its practical challenges and adaptability.

In the context of drug development, this compound aligns with the growing demand for saturated heterocycles, which improve pharmacokinetic profiles by reducing metabolic liabilities. Its spirocyclic architecture is particularly valuable in targeting G-protein-coupled receptors (GPCRs) and kinases, two hotspot areas in oncology and neurodegenerative disease research. Notably, its logP and hydrogen bond acceptor/donor counts comply with Lipinski’s Rule of Five, a frequent search term among medicinal chemists optimizing oral bioavailability.

From an industrial perspective, 1272758-05-0 exemplifies the shift toward scalable spirocyclic synthesis, a topic trending in process chemistry forums. Innovations like flow chemistry and enzymatic catalysis are being explored to overcome traditional yield limitations. Additionally, its non-toxic profile (as per standard REACH and ICH guidelines) positions it favorably in sustainable chemistry initiatives—a key focus for ESG-conscious manufacturers.

The compound’s nomenclature often triggers searches for "IUPAC name of 2-Cbz-2,5-Diazaspiro[3.4]octane" or "CAS 1272758-05-0 suppliers," highlighting its commercial relevance. Analytical data, including NMR and HPLC purity, are critical for quality assurance, as evidenced by frequent queries like "HPLC method for 2-Cbz-2,5-Diazaspiro[3.4]octane." These technical nuances underscore its role in high-throughput screening (HTS) and combinatorial chemistry.

Looking ahead, 2-Cbz-2,5-Diazaspiro[3.4]octane is poised to benefit from advancements in machine learning (ML)-assisted molecular docking, where its rigid scaffold could serve as a privileged structure for virtual libraries. As the pharmaceutical industry prioritizes covalent inhibitors and allosteric modulators, this compound’s diazaspiro core offers a template for innovation—addressing search trends like "spirocycles in drug design 2024" and "next-gen heterocycles."

In summary, CAS No. 1272758-05-0 represents a convergence of structural novelty, synthetic utility, and therapeutic potential. Its alignment with cutting-edge research paradigms—from AI-augmented chemistry to green synthesis—ensures its continued relevance in both academic and industrial settings. For researchers navigating the complexities of spirocyclic chemistry, this compound stands as a testament to the evolving landscape of small-molecule drug discovery.

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Amadis Chemical Company Limited
(CAS:1272758-05-0)2-Cbz-2,5-Diazaspiro3.4octane
A909898
Purity:99%
Quantity:1g
Price ($):935.0